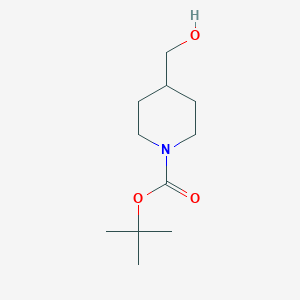

N-Boc-4-piperidinemethanol

Overview

Description

N-Boc-4-piperidinemethanol, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is a derivative of piperidine and contains a tert-butyloxycarbonyl (t-BOC) protecting group. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability .

Mechanism of Action

Target of Action

The primary target of N-Boc-4-piperidinemethanol is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

This compound acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in an increased concentration of acetylcholine at synapses, leading to prolonged cholinergic effects .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter essential for many functions in the body, including muscle contraction and memory processing. By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an accumulation of acetylcholine .

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can have various effects at the molecular and cellular levels. For instance, it can enhance neurotransmission in cholinergic neurons, potentially affecting processes such as learning and memory . Moreover, it has been suggested that this compound could be used to study Alzheimer’s Disease .

Biochemical Analysis

Biochemical Properties

N-Boc-4-piperidinemethanol is known to be an acetylcholinesterase (AChE) inhibitor . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission .

Cellular Effects

In vitro studies have shown that this compound can inhibit tumor growth and induce apoptosis in cancer cells . This could be due to its ability to bind to the epidermal growth factor receptor (EGFR) and prevent the binding of ligands . EGFR is often overexpressed in various types of cancers, and its activation leads to cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the acetylcholinesterase enzyme. By inhibiting this enzyme, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This can enhance cholinergic transmission, which is involved in many physiological processes, including muscle contraction, heart rate, memory, and learning .

Temporal Effects in Laboratory Settings

Given its role as an acetylcholinesterase inhibitor, it is likely that its effects would be observed shortly after administration and would persist as long as the drug remains in the system .

Dosage Effects in Animal Models

As with any drug, it is likely that its effects would vary with dosage, with higher doses potentially leading to more pronounced effects or even toxicity .

Metabolic Pathways

Given its role as an acetylcholinesterase inhibitor, it is likely involved in the cholinergic pathway .

Transport and Distribution

Given its molecular structure, it is likely that it can cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its role as an acetylcholinesterase inhibitor, it is likely that it localizes to synapses, where acetylcholinesterase is found .

Preparation Methods

N-Boc-4-piperidinemethanol can be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate. The synthetic route involves the following steps :

Reaction Setup: 4-piperidinemethanol is dissolved in dichloromethane, and di-tert-butyldicarbonate is added dropwise to the reaction flask in an ice bath.

Reaction Conditions: The mixture is stirred at room temperature overnight.

Quenching and Purification: The reaction solution is quenched by adding water, washed with saturated sodium bicarbonate solution, and purified to obtain a white powder of this compound.

Industrial production methods typically involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

N-Boc-4-piperidinemethanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions include N-Boc-4-piperidinecarboxaldehyde and N-Boc-4-piperidinecarboxylic acid .

Scientific Research Applications

Synthesis of Pharmaceuticals

Fentanyl and Analogues:

N-Boc-4-piperidinemethanol serves as a precursor in the synthesis of fentanyl and its analogues. Fentanyl is a potent synthetic opioid, significantly stronger than morphine, and is used medically for pain management. The synthesis process typically involves reductive amination reactions where this compound is converted into various intermediates leading to the final fentanyl product .

Research Findings:

A study highlighted the use of this compound in synthesizing fentanyl haptens for vaccine research. The methodology involved using sodium triacetoxyborohydride (STAB) for reductive amination with aniline, demonstrating its versatility in producing complex pharmaceutical compounds .

Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies:

this compound is utilized in SAR studies to explore its derivatives' biological activity. For instance, research has shown that piperidine derivatives can act as inhibitors for specific enzymes, such as MenA in Mycobacterium tuberculosis. Modifications to the piperidine structure, including the N-Boc protection, have been crucial in enhancing potency and bioavailability .

Case Studies:

Recent studies have demonstrated that modifications to piperidine derivatives can lead to improved pharmacokinetic profiles and enhanced efficacy against bacterial strains. The use of this compound allows for systematic exploration of these derivatives, facilitating the development of new therapeutic agents .

Chemical Research Applications

Synthetic Intermediates:

this compound is often employed as an intermediate in various synthetic routes. It can be transformed into other useful compounds such as methyl 5-methoxy-4-(1-methylpiperidin-4-ylmethoxy)-2-nitrobenzoate and N-Boc-4-piperidinecarboxaldehyde . These transformations are essential for researchers developing new chemical entities with potential pharmaceutical applications.

Comparison with Similar Compounds

N-Boc-4-piperidinemethanol can be compared with other similar compounds, such as:

N-Boc-4-piperidineethanol: Contains an ethanol group instead of a hydroxymethyl group.

4-piperidinemethanol: Lacks the tert-butyloxycarbonyl protecting group.

N-Boc-4-piperidinecarboxaldehyde: Contains an aldehyde group instead of a hydroxymethyl group.

The uniqueness of this compound lies in its combination of the tert-butyloxycarbonyl protecting group and the hydroxymethyl functionality, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Biological Activity

N-Boc-4-piperidinemethanol is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, emphasizing its antifungal, anticancer, and other therapeutic activities supported by diverse research findings.

Chemical Structure and Properties

This compound features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring, which enhances its stability and bioavailability. The molecular formula is , and it is often used as a precursor in the synthesis of biologically active compounds.

Antifungal Activity

Recent studies have demonstrated that this compound derivatives exhibit significant antifungal activity. For instance, a study evaluated various synthesized compounds for their efficacy against different strains of Candida albicans and Cryptococcus neoformans. The results indicated that certain derivatives showed moderate antifungal activity with Minimum Inhibitory Concentration (MIC) values as low as 0.4 μg/mL against Cryptococcus neoformans .

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Target Strain | MIC (μg/mL) |

|---|---|---|

| 3ac | C. albicans | 32 |

| 3ae | C. parapsilosis | 32 |

| 3cc | Cryptococcus neoformans | 0.4 |

| 1b | C. albicans | ≥64 |

Anticancer Activity

In addition to its antifungal properties, this compound has been investigated for its anticancer potential. A series of analogs derived from this compound were tested against various cancer cell lines, including central nervous system (CNS) cancers. One study reported that specific analogs exhibited notable inhibitory effects on cell proliferation in several cancer lines, with compound 1c showing the highest inhibition rates across multiple tests .

Table 2: Anticancer Activity of this compound Analogues

| Compound | Cancer Cell Line | % Growth Inhibition |

|---|---|---|

| 1c | SF-268 | 2.68 |

| 1c | SF-295 | 24.57 |

| 1c | U251 | 0.09 |

| 1b | U251 | 12.37 |

Other Biological Activities

Beyond antifungal and anticancer activities, this compound derivatives have shown promise in various other therapeutic areas:

- Anticholinesterase : Some derivatives have been reported to inhibit acetylcholinesterase, which could have implications for treating Alzheimer's disease.

- Anti-inflammatory : Compounds derived from this compound exhibited anti-inflammatory properties in preclinical models.

- Antimalarial : Research indicates potential activity against malaria parasites, although further studies are needed to confirm these effects .

Properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEDVGRUGMPBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377291 | |

| Record name | N-Boc-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123855-51-6 | |

| Record name | N-Boc-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-Boc-4-piperidinemethanol in the synthesis of GDC-0310?

A1: this compound is a crucial building block in the synthesis of GDC-0310. It participates in a regioselective aromatic nucleophilic substitution (SNAr) reaction with 1-chloro-2,4-difluorobenzene. [] This reaction is the first step in building the complex piperidine structure that ultimately becomes part of the GDC-0310 molecule. The Boc protecting group on the nitrogen atom of this compound is strategically important to ensure regioselectivity and prevent unwanted side reactions during the SNAr reaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.